![molecular formula C23H20N2O B2374357 1-benzyl-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-1,3-benzodiazole CAS No. 637754-16-6](/img/structure/B2374357.png)
1-benzyl-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-1,3-benzodiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-2-[(E)-2-(4-methoxyphenyl)ethenyl]benzimidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry
Preparation Methods
The synthesis of 1-benzyl-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-1,3-benzodiazole typically involves the condensation of o-phenylenediamine with benzaldehyde derivatives under acidic or basic conditions . One common method includes the use of formic acid or trimethyl orthoformate as a condensing agent. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzimidazole ring . Industrial production methods may employ microwave-assisted synthesis to enhance yield and reduce reaction time .
Chemical Reactions Analysis
1-Benzyl-2-[(E)-2-(4-methoxyphenyl)ethenyl]benzimidazole undergoes various chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring.
Common Reagents and Conditions: Typical reagents include acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and oxidizing/reducing agents.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Benzyl-2-[(E)-2-(4-methoxyphenyl)ethenyl]benzimidazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-benzyl-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-1,3-benzodiazole involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and DNA, disrupting their normal functions.
Pathways Involved: It may inhibit key enzymes involved in cell proliferation, leading to anticancer effects, or interfere with microbial cell wall synthesis, resulting in antimicrobial activity.
Comparison with Similar Compounds
1-Benzyl-2-[(E)-2-(4-methoxyphenyl)ethenyl]benzimidazole can be compared with other benzimidazole derivatives:
Properties
IUPAC Name |
1-benzyl-2-[(E)-2-(4-methoxyphenyl)ethenyl]benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O/c1-26-20-14-11-18(12-15-20)13-16-23-24-21-9-5-6-10-22(21)25(23)17-19-7-3-2-4-8-19/h2-16H,17H2,1H3/b16-13+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJCJKVUHPVUOQ-DTQAZKPQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3N2CC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3N2CC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(2-Chlorobenzyl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2374274.png)
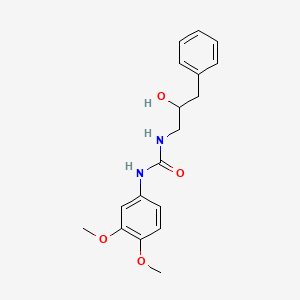
![N1-(2-methoxy-5-methylphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2374276.png)
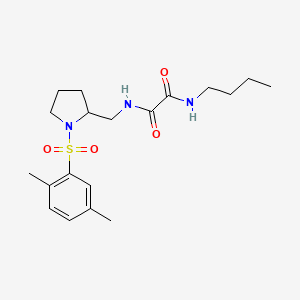
![ethyl 2-(2-((3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)acetamido)acetate](/img/structure/B2374280.png)
![3-[2-(Diethylamino)ethyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one](/img/structure/B2374285.png)
![(2Z)-N-acetyl-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2374286.png)
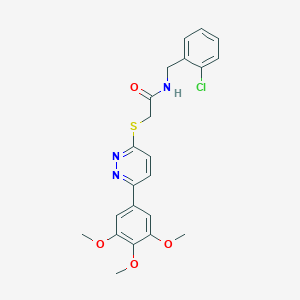
![2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2374289.png)
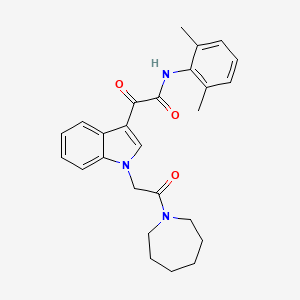
![(Z)-4-benzyl-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2374292.png)
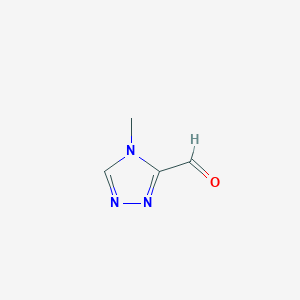
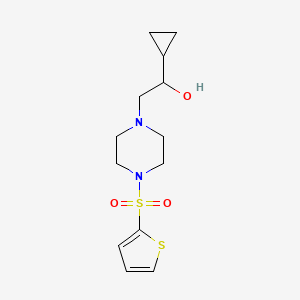
azanide](/img/structure/B2374295.png)
